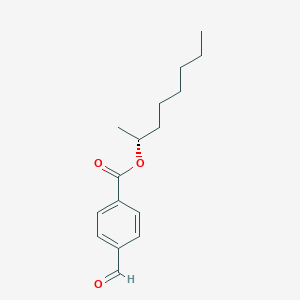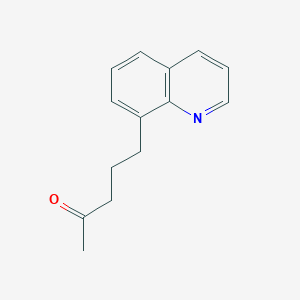
2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid is a fluorinated organic compound with the molecular formula C₆H₂F₁₀O₃. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and environmental degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid typically involves fluorination reactions. One common method is the fluorination of butanoic acid derivatives using fluorinating agents such as elemental fluorine or fluorinated reagents . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully controlled to ensure the safety of workers and the environment .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms .
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under controlled temperatures to ensure high yields .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, using hydroxide ions can result in the formation of hydroxylated derivatives of the original compound .
Scientific Research Applications
2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid involves its interaction with various molecular targets. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity of other molecules in its vicinity. This property is exploited in various chemical reactions to achieve specific outcomes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid: This compound has a similar structure but with an additional fluorine atom, making it even more resistant to chemical reactions.
2,2,3,4,4-Pentafluoro-4-(tetrafluoroethoxy)butanoic acid: This compound has one less fluorine atom in the ethoxy group, which can affect its reactivity and stability.
Uniqueness
2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid is unique due to its specific arrangement of fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required .
Properties
CAS No. |
919005-25-7 |
|---|---|
Molecular Formula |
CF3CF2OCF2CFHCF2COOH C6H2F10O3 |
Molecular Weight |
312.06 g/mol |
IUPAC Name |
2,2,3,4,4-pentafluoro-4-(1,1,2,2,2-pentafluoroethoxy)butanoic acid |
InChI |
InChI=1S/C6H2F10O3/c7-1(3(8,9)2(17)18)4(10,11)19-6(15,16)5(12,13)14/h1H,(H,17,18) |
InChI Key |
FHYQPEYNKGQOOR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)(F)F)(C(OC(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
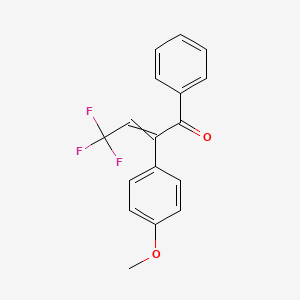
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)
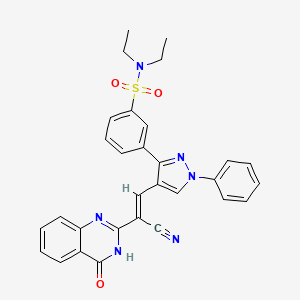
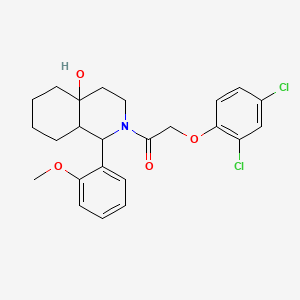
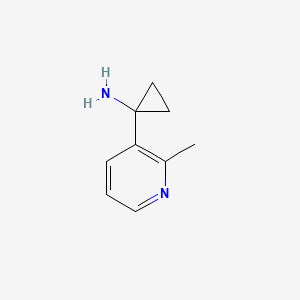
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
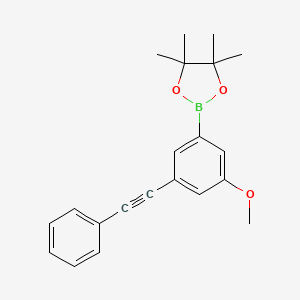
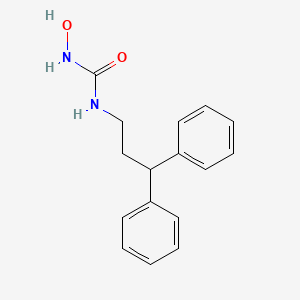

![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
